molecular formula C18H20N2O2S B11096560 N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11096560
M. Wt: 328.4 g/mol
InChI Key: XIHCPWRFXLFNOQ-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-PROPANAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-PROPANAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Substitution Reactions: Introduction of the 4-methylphenyl and 2-propanamido groups is achieved through substitution reactions using appropriate reagents and catalysts.

    Amidation: The carboxamide group is introduced via amidation reactions, often using amines and carboxylic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-PROPANAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-PROPANAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-PROPANAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: The compound can bind to specific receptors on the cell surface, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide
  • Thieno[3,2-d]pyrimidine derivatives
  • Thieno[3,4-b]pyridine derivatives

Uniqueness

N-(4-METHYLPHENYL)-2-PROPANAMIDO-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of both amido and carboxamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H20N2O2S/c1-3-15(21)20-18-16(13-5-4-6-14(13)23-18)17(22)19-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

XIHCPWRFXLFNOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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